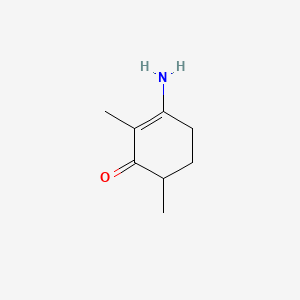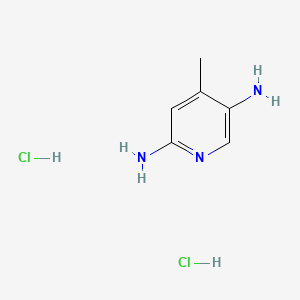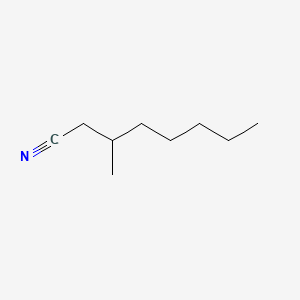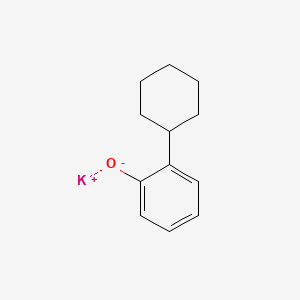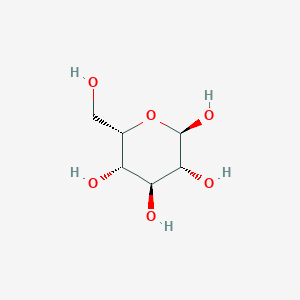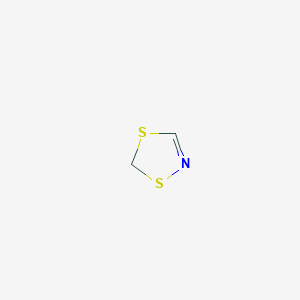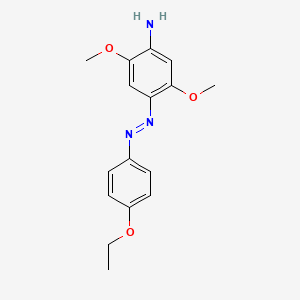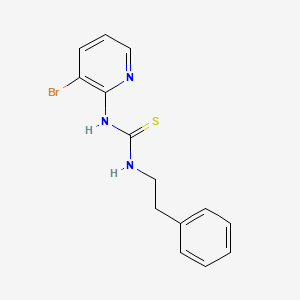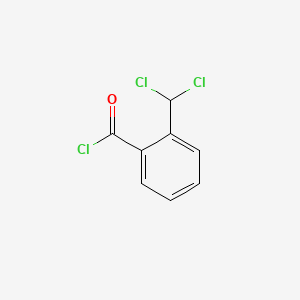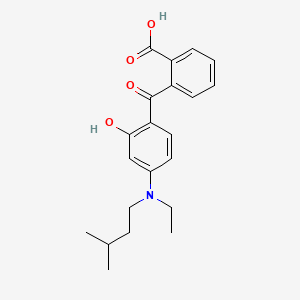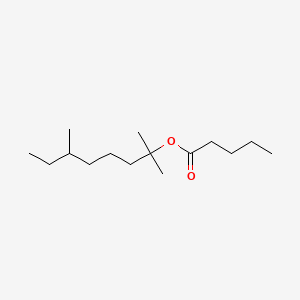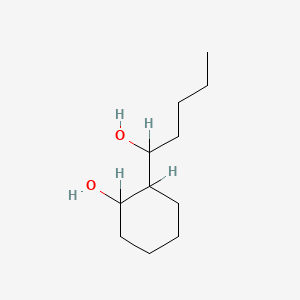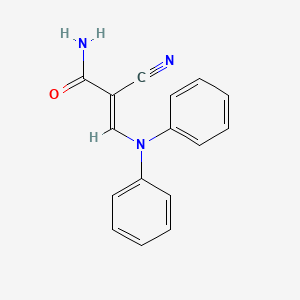![molecular formula C48H92O8 B12660635 [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate CAS No. 93980-62-2](/img/structure/B12660635.png)
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is a complex organic compound characterized by its unique structure, which includes multiple tetradecanoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification with tetradecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in cellular communication and metabolism.
Comparison with Similar Compounds
Similar Compounds
- [3-[3,3-di(octadecanoyloxy)propoxy]-1-hydroxypropyl] octadecanoate
- [3-[3,3-di(hexadecanoyloxy)propoxy]-1-hydroxypropyl] hexadecanoate
Uniqueness
Compared to similar compounds, [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is unique due to its specific chain length and the presence of multiple tetradecanoyloxy groups. These structural features confer distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications.
Properties
CAS No. |
93980-62-2 |
|---|---|
Molecular Formula |
C48H92O8 |
Molecular Weight |
797.2 g/mol |
IUPAC Name |
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C48H92O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(49)54-47(52)40-42-53-43-41-48(55-45(50)38-35-32-29-26-23-20-17-14-11-8-5-2)56-46(51)39-36-33-30-27-24-21-18-15-12-9-6-3/h47-48,52H,4-43H2,1-3H3 |
InChI Key |
DLLLVTYDQXEEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


